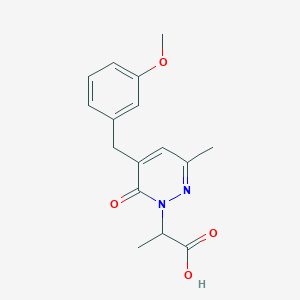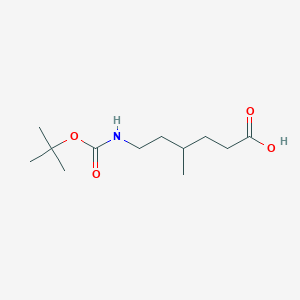
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Etherification: The attachment of the difluoroethoxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired transformations .
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene can be compared with other similar compounds, such as:
5-Bromo-2-nitroanisole: Similar structure but with a methoxy group instead of a difluoroethoxy group.
2-Bromo-4-nitroanisole: Similar structure but with different positions of the bromine and nitro groups.
5-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amino group instead of a nitro group.
Propiedades
Fórmula molecular |
C8H6BrF2NO3 |
|---|---|
Peso molecular |
282.04 g/mol |
Nombre IUPAC |
4-bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2 |
Clave InChI |
DQAMFIHKUMIPHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


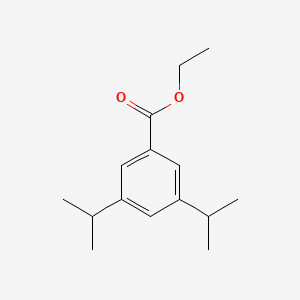

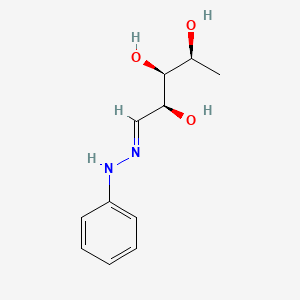

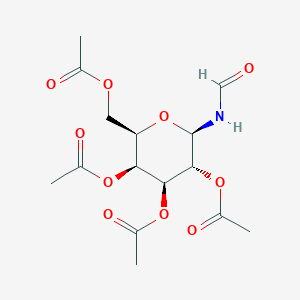
![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
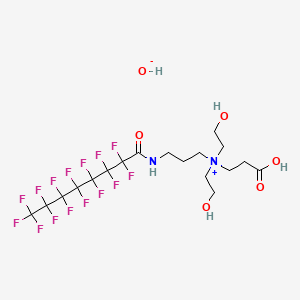
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
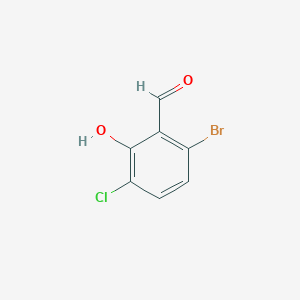
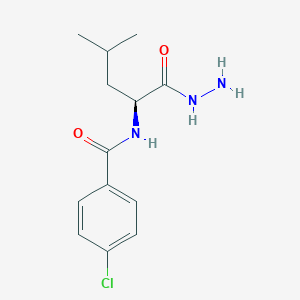
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
